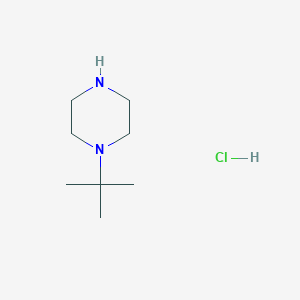

1-(tert-Butyl)piperazinehydrochloride

Description

Contextualization of Piperazine (B1678402) Derivatives in Synthetic Organic Chemistry

Piperazine derivatives are a well-established and extensively utilized class of compounds in synthetic organic chemistry. The piperazine ring is a common scaffold found in numerous approved drugs, highlighting its significance in medicinal chemistry. indibloghub.com The presence of two nitrogen atoms in the ring allows for the formation of multiple hydrogen bonds and ionic interactions, which can influence the pharmacokinetic and pharmacodynamic properties of a molecule. nih.gov

The versatility of the piperazine core allows for the introduction of various substituents at the nitrogen atoms, leading to a diverse range of compounds with a wide spectrum of biological activities. nih.gov A common strategy in the synthesis of complex piperazine derivatives involves the use of a protecting group on one of the nitrogen atoms. This allows for selective functionalization of the other nitrogen, a crucial step in multi-step syntheses. indibloghub.com The tert-butoxycarbonyl (Boc) group is a widely employed protecting group in this regard, leading to the prevalence of N-Boc-piperazine as a key synthetic intermediate. indibloghub.comabilogic.com

Significance of 1-(tert-Butyl)piperazine hydrochloride within the Heterocyclic Compound Landscape

The significance of 1-(tert-Butyl)piperazine hydrochloride lies in its role as a readily available and reactive building block. It is often derived from its precursor, 1-Boc-piperazine, through the removal of the Boc protecting group under acidic conditions, which simultaneously forms the hydrochloride salt. indibloghub.com This deprotection step is a common transformation in organic synthesis, yielding a monosubstituted piperazine that is poised for further chemical modification. chemicalbook.com

The tert-butyl group on one of the nitrogen atoms provides steric bulk, which can influence the conformation of the piperazine ring and the reactivity of the molecule. This structural feature can be exploited by chemists to achieve specific stereochemical outcomes in their synthetic routes. The presence of a free secondary amine in the form of the hydrochloride salt allows for a variety of subsequent reactions, such as N-alkylation, N-arylation, and acylation, to introduce further complexity and functionality. researchgate.netmdpi.com

The table below summarizes the key identifiers and properties of the parent compound, 1-(tert-Butyl)piperazine.

| Property | Value |

| IUPAC Name | 1-(tert-butyl)piperazine |

| Molecular Formula | C8H18N2 |

| Molecular Weight | 142.24 g/mol |

| CAS Number | 38216-72-7 |

This data is for the free base form of the compound. nih.gov

The hydrochloride salt, 1-(tert-Butyl)piperazine hydrochloride, possesses the following properties:

| Property | Value |

| Molecular Formula | C9H19ClN2O2 |

| Molecular Weight | 222.71 g/mol |

| IUPAC Name | tert-butyl piperazine-1-carboxylate;hydrochloride |

Note: The molecular formula and weight for the hydrochloride salt provided in some databases appear to correspond to the hydrochloride salt of 1-Boc-piperazine. nih.gov A more accurate representation for 1-(tert-Butyl)piperazine hydrochloride would be C8H19ClN2.

In academic research, 1-(tert-Butyl)piperazine hydrochloride is utilized in the synthesis of a variety of target molecules. For instance, it can serve as a key fragment in the construction of compounds with potential therapeutic applications. The ability to selectively introduce the 1-(tert-butyl)piperazine moiety allows for the systematic exploration of structure-activity relationships in drug discovery programs. chemicalbook.com

The synthesis of novel heterocyclic systems often employs building blocks like 1-(tert-Butyl)piperazine hydrochloride. Its incorporation into larger molecular frameworks can impart desirable physicochemical properties, such as improved solubility and metabolic stability. The strategic use of such piperazine derivatives continues to be a valuable approach in the design and synthesis of new chemical entities with tailored biological functions. nih.gov

Structure

3D Structure of Parent

Properties

Molecular Formula |

C8H19ClN2 |

|---|---|

Molecular Weight |

178.70 g/mol |

IUPAC Name |

1-tert-butylpiperazine;hydrochloride |

InChI |

InChI=1S/C8H18N2.ClH/c1-8(2,3)10-6-4-9-5-7-10;/h9H,4-7H2,1-3H3;1H |

InChI Key |

HIJSXUJRUQHRJY-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)N1CCNCC1.Cl |

Origin of Product |

United States |

Chemical Reactivity and Transformation Pathways of 1 Tert Butyl Piperazinehydrochloride

Protonation and Acid-Base Equilibria of the Piperazine (B1678402) Nitrogen Centers

The piperazine ring contains two nitrogen atoms, each capable of accepting a proton. In 1-(tert-Butyl)piperazine hydrochloride, one of these nitrogens already exists in a protonated, ammonium (B1175870) form. The acid-base equilibria involve the interconversion between the diprotonated, monoprotonated, and neutral forms of the molecule.

The two nitrogen atoms exhibit different basicities. The nitrogen atom bearing the tert-butyl group (N1) is a tertiary amine, while the other (N4) is a secondary amine. Generally, secondary amines are slightly more basic than tertiary amines in aqueous solutions. The bulky tert-butyl group can also influence the pKa values through steric and electronic effects.

The relevant equilibria can be represented as follows:

Diprotonated form ⇌ Monoprotonated form + H⁺

Monoprotonated form ⇌ Neutral form + H⁺

In the hydrochloride salt, the compound predominantly exists in the monoprotonated form. The specific pKa values determine the pH range in which each species predominates. While specific pKa values for 1-(tert-butyl)piperazine are not readily found in the provided search results, the pKa values for the parent piperazine molecule are approximately 5.7 and 9.8. The substitution with a tert-butyl group would be expected to slightly alter these values. The controlled protonation of piperazine derivatives is a key strategy in synthetic chemistry to achieve selective reactions at one of the nitrogen centers.

Table 1: Protonation States of 1-(tert-Butyl)piperazine

| Species | Structure | Description |

| Diprotonated | [H₂N⁺(C₄H₈)N⁺H(C(CH₃)₃)] | Both nitrogen atoms are protonated. Prevalent in strongly acidic conditions. |

| Monoprotonated | [HN(C₄H₈)N⁺H(C(CH₃)₃)] | One nitrogen atom is protonated. This is the form of the hydrochloride salt. |

| Neutral (Free Base) | [HN(C₄H₈)N(C(CH₃)₃)] | Both nitrogen atoms are unprotonated. Prevalent in basic conditions. |

Nucleophilic Reactivity of the Piperazine Nitrogen

The unprotonated secondary amine (N4) in 1-(tert-Butyl)piperazine acts as a potent nucleophile, readily participating in reactions with various electrophiles. The N1 nitrogen, being a tertiary amine and sterically hindered by the tert-butyl group, is significantly less reactive as a nucleophile. This difference in reactivity allows for selective functionalization at the N4 position.

Common nucleophilic reactions include:

N-Alkylation: Reaction with alkyl halides or other alkylating agents to introduce an alkyl group at the N4 position. The synthesis of N-alkylpiperazines often proceeds by reacting the monosubstituted piperazine with an alkyl halide. researchgate.netgoogle.com

N-Arylation: Coupling with aryl halides, typically catalyzed by transition metals like palladium (e.g., Buchwald-Hartwig amination), to form N-arylpiperazine derivatives. chemicalbook.com

Acylation: Reaction with acyl chlorides or anhydrides to form amides at the N4 position.

Michael Addition: Conjugate addition to α,β-unsaturated carbonyl compounds.

Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent to form N-substituted derivatives. nih.gov

The nucleophilicity of the secondary amine makes 1-(tert-Butyl)piperazine a valuable building block for synthesizing more complex molecules. For instance, piperazine can act as an efficient nucleophile in substitution reactions with activated aromatic systems like pentafluoropyridine. researchgate.net

Electrophilic Substitutions and Functionalization Strategies

While classical electrophilic substitution is characteristic of aromatic systems, the functionalization of the carbon backbone of the piperazine ring can be achieved through modern synthetic methods. Direct C-H functionalization of the piperazine ring is an attractive strategy for introducing substituents at positions other than the nitrogen atoms, which has been a significant focus in medicinal chemistry. mdpi.comencyclopedia.pubresearchgate.net

Key strategies include:

Direct C-H Lithiation: This powerful technique involves the deprotonation of a C-H bond, typically at the carbon atom alpha to a nitrogen, using a strong base like sec-butyllithium (B1581126) (s-BuLi). The resulting organolithium intermediate can then be trapped with various electrophiles (e.g., silyl (B83357) chlorides, alkyl halides, carbonyl compounds). researchgate.netnih.govwhiterose.ac.ukwhiterose.ac.uk To control the regioselectivity and achieve functionalization, one of the nitrogen atoms is often protected with a group like tert-butoxycarbonyl (Boc). researchgate.netnih.govwhiterose.ac.uk Studies have shown that N-Boc-N'-tert-butyl piperazine can undergo lithiation and subsequent electrophilic quench to yield 2-substituted piperazines. researchgate.net

Photoredox Catalysis: This method allows for the C-H functionalization of piperazines under mild conditions. It typically involves the generation of an α-amino radical via a single electron transfer process, which can then couple with various partners like electron-deficient arenes or vinyl sulfones. mdpi.comencyclopedia.pubresearchgate.net

These advanced strategies enable the synthesis of piperazine derivatives with diverse substitution patterns on the carbon skeleton, expanding their utility in drug discovery. mdpi.comresearchgate.net

Derivatization for Downstream Synthetic Applications

1-(tert-Butyl)piperazine is a versatile scaffold for the synthesis of a wide array of derivatives with applications in medicinal chemistry and materials science. The secondary amine provides a reactive handle for introducing various functional groups and building more complex molecular architectures.

Examples of derivatization include:

Synthesis of Triazole Derivatives: 1-(tert-Butyl)piperazine can be derivatized and then used in "click chemistry" reactions, such as the copper-catalyzed azide-alkyne cycloaddition, to generate triazole-containing piperazine compounds. nih.gov

Amide Bond Formation: It can be coupled with carboxylic acids to form amide derivatives. This is a common strategy in the synthesis of biologically active molecules.

Conjugation to Biomolecules: Piperazine-based compounds have been designed for conjugation to proteins like ferritin to create delivery systems for therapeutic agents such as siRNA. nih.gov

The ability to selectively functionalize the N4 position makes 1-(tert-butyl)piperazine a valuable starting material for creating libraries of compounds for drug screening and lead optimization.

Table 2: Examples of Derivatization Reactions

| Reaction Type | Reactant | Product Type | Application |

| N-Arylation | Aryl Halide | N-Aryl-N'-(tert-butyl)piperazine | Pharmaceutical intermediates |

| N-Alkylation | Alkyl Halide | N-Alkyl-N'-(tert-butyl)piperazine | Synthesis of substituted amines researchgate.net |

| Acylation | Acyl Chloride | N-Acyl-N'-(tert-butyl)piperazine | Amide synthesis |

| C-H Functionalization | Strong Base + Electrophile | C-substituted 1-(tert-butyl)piperazine | Access to novel substitution patterns researchgate.netnih.gov |

Stereochemical Considerations in Derivatives

1-(tert-Butyl)piperazine itself is an achiral molecule. However, many of its derivatives, particularly those used in pharmaceuticals, are chiral. The introduction of chirality is a critical aspect of their synthesis, as different enantiomers or diastereomers can have vastly different biological activities.

Chirality can be introduced through several methods:

Asymmetric C-H Functionalization: Chiral ligands can be used in conjunction with organolithium bases to achieve enantioselective deprotonation of a C-H bond alpha to a nitrogen atom. For example, the use of s-BuLi with the chiral ligand (-)-sparteine (B7772259) or a (+)-sparteine surrogate can lead to the formation of enantiomerically enriched 2-substituted piperazines. mdpi.comwhiterose.ac.uk A dynamic thermodynamic resolution of the lithiated intermediate can provide high enantiomeric ratios. researchgate.netacs.org

Synthesis from Chiral Precursors: Enantiomerically pure piperazine derivatives can be synthesized starting from the chiral pool, such as α-amino acids. rsc.orgrsc.org This approach allows for the construction of the piperazine ring with predefined stereocenters.

Asymmetric Hydrogenation: Chiral catalysts can be used for the asymmetric hydrogenation of pyrazine (B50134) precursors to yield chiral piperazines. acs.orgdicp.ac.cn This method provides access to a variety of substituted chiral piperazines with high enantioselectivity. acs.org

The control of stereochemistry is paramount in the synthesis of piperazine-based drugs to ensure the desired therapeutic effect and minimize potential side effects associated with other stereoisomers.

Advanced Spectroscopic and Crystallographic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules by providing detailed information about the chemical environment of atomic nuclei, primarily protons (¹H) and carbon-13 (¹³C).

A ¹H NMR spectrum of 1-(tert-Butyl)piperazine hydrochloride would be expected to show distinct signals corresponding to the protons of the tert-butyl group and the piperazine (B1678402) ring. The integration of these signals would confirm the number of protons in each unique environment. The chemical shifts would be influenced by the electron-withdrawing effect of the protonated nitrogen atom. Protons on the carbons adjacent to the positively charged nitrogen would exhibit a downfield shift compared to the free base.

Data Table: Expected ¹H NMR Signals for 1-(tert-Butyl)piperazine Hydrochloride

| Protons | Expected Chemical Shift (ppm) | Expected Multiplicity |

|---|---|---|

| (CH₃)₃-C | Singlet | 9H |

| Piperazine CH₂ (adjacent to N-tert-butyl) | Multiplet | 4H |

| Piperazine CH₂ (adjacent to NH₂⁺) | Multiplet | 4H |

| NH₂⁺ | Broad Singlet | 2H |

Note: This table represents a general prediction. Actual experimental values are required for accurate assignment.

The ¹³C NMR spectrum would provide confirmation of the carbon framework of the molecule. Each unique carbon atom would produce a distinct signal. Similar to the ¹H NMR, the chemical shifts of the piperazine ring carbons would be affected by the protonation state of the nitrogen atoms.

Data Table: Expected ¹³C NMR Signals for 1-(tert-Butyl)piperazine Hydrochloride

| Carbon Atom | Expected Chemical Shift (ppm) |

|---|---|

| C (CH₃)₃ | ~50-60 |

| C(C H₃)₃ | ~25-35 |

| Piperazine C H₂ (adjacent to N-tert-butyl) | ~40-50 |

| Piperazine C H₂ (adjacent to NH₂⁺) | ~40-50 (downfield shifted) |

Note: This table represents a general prediction. Actual experimental values are required for accurate assignment.

2D NMR techniques are crucial for unambiguously assigning the ¹H and ¹³C signals and confirming the connectivity of the molecule.

COSY (Correlation Spectroscopy) would show correlations between protons that are coupled to each other, primarily those on adjacent carbon atoms within the piperazine ring.

HSQC (Heteronuclear Single Quantum Coherence) would reveal direct one-bond correlations between protons and the carbon atoms they are attached to.

HMBC (Heteronuclear Multiple Bond Correlation) would establish longer-range (2-3 bond) correlations between protons and carbons, which would be instrumental in confirming the attachment of the tert-butyl group to the piperazine nitrogen.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight of a compound and to gain structural information through analysis of its fragmentation patterns.

ESI is a soft ionization technique that would likely be used to analyze 1-(tert-Butyl)piperazine hydrochloride. In the positive ion mode, the spectrum would be expected to show a prominent peak corresponding to the molecular ion of the free base [M+H]⁺, as the hydrochloride salt would dissociate in solution.

Data Table: Expected ESI-MS Data for 1-(tert-Butyl)piperazine

| Ion | Expected m/z |

|---|---|

| [C₈H₂₀N₂ + H]⁺ | 143.16 |

Note: This is a calculated value. Experimental data is necessary for confirmation.

HRMS would provide a highly accurate measurement of the molecular ion's mass-to-charge ratio, allowing for the determination of its elemental composition. This would serve as a definitive confirmation of the compound's molecular formula.

Data Table: Expected HRMS Data for 1-(tert-Butyl)piperazine

| Molecular Formula | Calculated Exact Mass [M+H]⁺ |

|---|---|

| C₈H₂₀N₂ | 143.1648 |

Note: This is a calculated value. Experimental data is necessary for confirmation.

Vibrational Spectroscopy

Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, serves as a powerful tool for the elucidation of molecular structures by probing the vibrational modes of chemical bonds.

Infrared (IR) Spectroscopy for Functional Group Identification

An experimental IR spectrum for 1-(tert-Butyl)piperazine hydrochloride would be expected to show characteristic absorption bands. Key regions of interest would include:

N-H Stretching: The presence of the ammonium (B1175870) hydrochloride would give rise to broad and strong absorptions, typically in the 2700-2250 cm⁻¹ range, corresponding to the N⁺-H stretching vibrations.

C-H Stretching: Bands corresponding to the stretching of C-H bonds in the tert-butyl group and the piperazine ring would appear in the 3000-2850 cm⁻¹ region.

N-H Bending: The N⁺-H bending vibrations would be expected around 1600-1500 cm⁻¹.

C-N Stretching: These vibrations would be located in the fingerprint region, typically between 1250-1020 cm⁻¹.

Without experimental data, a precise data table cannot be generated.

Raman Spectroscopy for Complementary Vibrational Analysis

Raman spectroscopy provides complementary information to IR spectroscopy based on changes in polarizability during molecular vibrations. For 1-(tert-Butyl)piperazine hydrochloride, Raman analysis would be particularly useful for observing:

Symmetric vibrations: Symmetrical stretching and bending modes, which are often weak in the IR spectrum, can be strong in the Raman spectrum.

C-C and C-N backbone vibrations: The skeletal vibrations of the piperazine ring and the tert-butyl group would provide a characteristic fingerprint.

A data table of Raman shifts cannot be provided without access to experimental results.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This analysis would provide unequivocal proof of the compound's structure, conformation, and intermolecular interactions.

Single Crystal X-ray Diffraction Analysis of Crystal Systems and Space Groups

A single-crystal X-ray diffraction study of 1-(tert-Butyl)piperazine hydrochloride would reveal its fundamental crystallographic parameters. This includes the crystal system (e.g., monoclinic, orthorhombic), the space group, and the unit cell dimensions (a, b, c, α, β, γ). This data is essential for understanding the packing of the molecules in the solid state. However, no published crystallographic information file (CIF) is available for this compound.

A representative data table would look as follows, but cannot be populated:

| Parameter | Value |

| Crystal System | Data N/A |

| Space Group | Data N/A |

| a (Å) | Data N/A |

| b (Å) | Data N/A |

| c (Å) | Data N/A |

| α (°) | Data N/A |

| β (°) | Data N/A |

| γ (°) | Data N/A |

| Volume (ų) | Data N/A |

| Z | Data N/A |

Analysis of Intermolecular Interactions (e.g., Hydrogen Bonding Networks, Halogen Bonding)

In the solid state, the protonated piperazine nitrogen and the chloride anion would be expected to form a primary hydrogen bond (N⁺-H···Cl⁻). Further intermolecular interactions, such as weaker C-H···Cl hydrogen bonds, would likely create a complex three-dimensional network, dictating the crystal packing. The specific geometry, distances, and angles of these bonds would be determined from the crystal structure analysis.

Hirshfeld Surface Analysis for Quantitative Assessment of Intermolecular Contacts

Hirshfeld surface analysis is a computational method used to visualize and quantify intermolecular interactions within a crystal. By mapping properties like d_norm (normalized contact distance) onto the molecular surface, one can identify the specific atoms involved in interactions and their relative importance. A 2D fingerprint plot derived from the Hirshfeld surface provides a quantitative summary, showing the percentage contribution of different types of contacts (e.g., H···H, H···Cl, C···H). This analysis is entirely dependent on the availability of a crystallographic information file (CIF) and therefore cannot be performed for 1-(tert-Butyl)piperazine hydrochloride at this time.

Quantum Chemical Calculations

No specific studies utilizing Density Functional Theory to determine the electronic structure or to perform geometry optimization on 1-(tert-Butyl)piperazine hydrochloride were found. Such a study would typically involve calculating molecular orbitals, electron density distribution, and electrostatic potential to understand the molecule's reactivity and stability. Geometry optimization would yield the most stable three-dimensional structure with corresponding bond lengths and angles.

There is no available research that employs Ab Initio methods to predict the energetic and spectroscopic properties of 1-(tert-Butyl)piperazine hydrochloride. These high-level computational methods could be used to accurately calculate properties such as the heat of formation, ionization potential, and electron affinity, as well as to predict spectroscopic signatures like vibrational (IR and Raman) and NMR spectra.

A discussion on the appropriate basis sets (e.g., Pople-style like 6-31G* or Dunning's correlation-consistent sets like cc-pVDZ) and exchange-correlation functionals (e.g., B3LYP, M06-2X) for accurate calculations on this specific molecule is absent from the literature. The selection of these parameters is crucial for obtaining reliable computational results.

Molecular Modeling and Simulations

A detailed conformational analysis of 1-(tert-Butyl)piperazine hydrochloride, which would involve identifying stable conformers (such as chair and boat forms of the piperazine ring) and mapping the potential energy surface, has not been published. This analysis is key to understanding the molecule's flexibility and the relative stability of its different shapes.

No molecular dynamics simulation studies have been reported for 1-(tert-Butyl)piperazine hydrochloride. Such simulations would provide insights into the dynamic behavior of the molecule over time and its interactions with solvent molecules, for instance, how it is solvated by water and the structure of the surrounding solvent shells.

Theoretical and Computational Insights into 1-(tert-Butyl)piperazine Hydrochloride

Computational chemistry provides a powerful lens for understanding the intrinsic properties of molecules, offering insights into their reactivity, electronic structure, and potential interactions with biological targets. For the compound 1-(tert-Butyl)piperazine hydrochloride, theoretical studies are instrumental in predicting its behavior and guiding the design of new chemical probes. This analysis focuses on the electronic characteristics and in silico modeling of the parent compound, 1-(tert-Butyl)piperazine, which is the biologically active form.

Analytical Methodologies for Characterization and Quality Control

Chromatographic Purity Assessment

Chromatographic techniques are fundamental in separating 1-(tert-Butyl)piperazine hydrochloride from potential impurities, which may include starting materials, by-products, or degradation products. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are used for quantitative purity assessment, while Thin-Layer Chromatography (TLC) serves as a rapid, qualitative tool for monitoring reaction progress.

HPLC is a primary method for determining the purity of 1-(tert-Butyl)piperazine hydrochloride. Since the parent compound, piperazine (B1678402), and its derivatives lack a strong chromophore, direct UV detection can be challenging, necessitating derivatization or the use of alternative detection methods. jocpr.comsielc.com A common strategy involves reacting the amine with a UV-active derivatizing agent, such as 4-chloro-7-nitrobenzofuran (B1219042) (NBD-Cl), to form a stable, detectable derivative. jocpr.comjocpr.com Alternatively, detectors like Evaporative Light Scattering Detectors (ELSD), Charged Aerosol Detectors (CAD), or mass spectrometry (MS) can be employed for analysis without derivatization. sielc.com

Reversed-phase HPLC is a common mode of separation. However, due to the hydrophilic and basic nature of piperazine compounds, they may exhibit poor retention on traditional C18 columns. sielc.comresearchgate.net Method development often involves using specialized columns, such as those designed for polar compounds, or employing ion-pairing reagents in the mobile phase to improve retention and peak shape. researchgate.net

| Parameter | Condition |

|---|---|

| Column | Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Acetonitrile and Water with 0.1% Trifluoroacetic Acid (Gradient Elution) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 35°C |

| Detection | UV-Vis Detector at 340 nm (after derivatization with NBD-Cl) jocpr.com |

| Injection Volume | 10 µL |

| Sample Preparation | Dissolution in diluent (e.g., Methanol), followed by reaction with derivatizing agent. |

Gas Chromatography is another powerful technique for purity assessment. However, due to the high polarity and low volatility of piperazine compounds, direct analysis is often impractical, leading to poor peak shape and tailing. google.com Therefore, derivatization is a critical step to increase the volatility and thermal stability of the analyte. google.comnih.gov

Several derivatization reagents can be employed to react with the amine groups of the piperazine ring. The selection of the reagent depends on the specific requirements of the analysis, such as the desired sensitivity and the compatibility with the GC detector. Common strategies include acylation with anhydrides or chloroformates. google.comnih.govscholars.direct For instance, trifluoroacetic anhydride (B1165640) (TFAA) is used to form a perfluoroacylated derivative, which is highly volatile and suitable for GC-MS analysis. scholars.directscholars.direct Ethyl chloroformate and acetic anhydride are other effective reagents for this purpose. google.comnih.gov

| Derivatizing Agent | Abbreviation | Resulting Derivative | Key Advantages |

|---|---|---|---|

| Trifluoroacetic Anhydride | TFAA | Trifluoroacetyl derivative | Highly volatile, excellent for GC-MS, stable derivatives. scholars.direct |

| Ethyl Chloroformate | - | Ethoxycarbonyl derivative | Effective for two-phase derivatization, suitable for nitrogen-selective detection (NPD). nih.gov |

| Acetic Anhydride | - | Acetyl derivative | Common, cost-effective reagent, suitable for GC-MS/MS. google.com |

The derivatized sample is then injected into the GC, where it is separated on a capillary column (e.g., a dimethylpolysiloxane-based stationary phase) and detected, often by a Flame Ionization Detector (FID) or a Mass Spectrometer (MS) for enhanced specificity and sensitivity.

Thin-Layer Chromatography is an invaluable, straightforward, and rapid technique for qualitatively monitoring the progress of chemical reactions, such as the synthesis of 1-(tert-Butyl)piperazine. nih.govyoutube.com By spotting the reaction mixture on a TLC plate alongside the starting materials and a co-spot (a mixture of the starting material and the reaction mixture), a chemist can visually track the consumption of reactants and the formation of the product over time. youtube.com

The separation is achieved based on the differential partitioning of the compounds between the stationary phase (typically silica (B1680970) gel) and the mobile phase. nih.gov The choice of the mobile phase (eluent) is critical for achieving good separation. A mixture of solvents is often used to attain the optimal polarity. After elution, the spots are visualized, commonly under UV light if the compounds are UV-active, or by staining with a suitable reagent such as iodine or potassium permanganate. nih.gov The reaction is considered complete when the spot corresponding to the limiting reactant is no longer visible in the lane of the reaction mixture. youtube.com

| Parameter | Description |

|---|---|

| Stationary Phase | Silica Gel 60 F254 coated plates |

| Mobile Phase (Eluent) | Mixtures of polar and non-polar solvents, e.g., Butanol:Acetic Acid:Water or Hexane:Ethanol:Acetone. nih.govresearchgate.net |

| Application | Capillary spotting of starting material, product (if available), and reaction mixture. |

| Visualization | UV light (254 nm), Iodine vapor, or chemical staining agents (e.g., Potassium Permanganate). |

Elemental Analysis for Empirical Formula Validation

Elemental analysis is a fundamental technique used to determine the mass fractions of carbon (C), hydrogen (H), and nitrogen (N) in a sample of 1-(tert-Butyl)piperazine hydrochloride. The experimentally determined percentages are then compared against the theoretical values calculated from its empirical formula, C₈H₁₉ClN₂. This comparison serves as a crucial check for the purity and identity of the synthesized compound. A close correlation between the experimental and theoretical values provides strong evidence for the correct empirical formula.

| Element | Atomic Mass | Number of Atoms | Total Mass | Mass Percentage (%) |

|---|---|---|---|---|

| Carbon (C) | 12.011 | 8 | 96.088 | 53.76% |

| Hydrogen (H) | 1.008 | 19 | 19.152 | 10.72% |

| Chlorine (Cl) | 35.453 | 1 | 35.453 | 19.84% |

| Nitrogen (N) | 14.007 | 2 | 28.014 | 15.68% |

| Total Molecular Weight | - | - | 178.707 g/mol | 100.00% |

Potentiometric Titration for Hydrochloride Content Determination

Potentiometric titration is a precise method for quantifying the hydrochloride content in 1-(tert-Butyl)piperazine hydrochloride. This technique involves titrating an aqueous or alcoholic solution of the amine salt with a standardized strong base, typically sodium hydroxide (B78521) (NaOH). uomustansiriyah.edu.iq The titration is monitored by measuring the potential difference (voltage) between a reference electrode and an indicator electrode (such as a combined pH glass electrode) as a function of the titrant volume. metrohm.com

A sharp change in potential occurs at the equivalence point, where the moles of the titrant are stoichiometrically equal to the moles of the analyte (the hydrochloride salt). This inflection point on the titration curve can be accurately determined using the first or second derivative of the curve, allowing for a precise calculation of the hydrochloride content and, consequently, the purity of the salt form of the compound. mdpi.com

| Parameter | Specification |

|---|---|

| Analyte | 1-(tert-Butyl)piperazine hydrochloride dissolved in deionized water or ethanol. |

| Titrant | Standardized Sodium Hydroxide (e.g., 0.1 M NaOH). |

| Indicator Electrode | Combined pH glass electrode. metrohm.com |

| Reference Electrode | Typically integrated within the combined pH electrode. |

| Endpoint Detection | Inflection point of the titration curve (determined by the maximum of the first derivative or the zero point of the second derivative). mdpi.com |

Q & A

Q. What are the established synthetic routes for 1-(tert-Butyl)piperazinehydrochloride, and how can reaction conditions be optimized for higher yields?

The synthesis of piperazine derivatives typically involves halogenation and cyclocondensation steps. For example, diethanolamine can be halogenated to form β,β'-dihalogenated diethylammonium hydrochloride, which reacts with substituted anilines (e.g., 2,3-dichloroaniline) in aqueous solution to yield target compounds . Optimization strategies include:

- Catalyst selection : Strong acid catalysts like sulfuric acid accelerate ammonia and methyl iodide reactions in piperazine synthesis .

- Temperature control : Heating to 140°C during piperazine hydrochloride synthesis ensures efficient cyclization .

- Purification : Recrystallization from ethanol or aqueous HCl removes unreacted starting materials .

Q. Which analytical techniques are most effective for characterizing this compound and verifying its purity?

Key methods include:

- Nuclear Magnetic Resonance (NMR) : H NMR confirms substituent positions on the piperazine ring (e.g., tert-butyl group integration at δ ~1.2 ppm) .

- Infrared Spectroscopy (IR) : Peaks at 2500–2800 cm indicate hydrochloride salt formation .

- High-Performance Liquid Chromatography (HPLC) : Quantifies purity using reverse-phase columns and UV detection at 210–254 nm .

Q. How do pH, temperature, and solvent systems influence the stability and solubility of this compound?

- Solubility : Piperazine derivatives are freely soluble in water and ethylene glycol but insoluble in diethyl ether .

- pH sensitivity : Aqueous solutions of piperazine hydrochloride exhibit alkaline pH (10.8–11.8 for 10% solutions), necessitating buffered conditions to prevent decomposition .

- Storage : Store at –20°C in airtight containers to avoid hygroscopic degradation .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Respiratory protection : Use fume hoods to mitigate inhalation risks, as vapors may cause pulmonary irritation .

- Skin/eye contact : Wear nitrile gloves and goggles; rinse exposed skin/eyes immediately with water .

- Waste disposal : Neutralize with dilute acetic acid before disposal to minimize environmental impact .

Advanced Research Questions

Q. How can this compound be utilized as a catalyst or intermediate in polymer or surfactant research?

Q. What structural modifications enhance the pharmacological activity of piperazine derivatives, and how are these evaluated?

- Substituent effects : Introducing electron-withdrawing groups (e.g., –Cl, –F) on the phenyl ring improves H-receptor antagonism in antihistamines like meclizine hydrochloride .

- Biological assays : Measure IC values in receptor-binding assays (e.g., adenosine A receptor antagonism) using radiolabeled ligands .

Q. What advanced chromatographic or spectroscopic methods resolve challenges in quantifying trace impurities in this compound?

Q. How can researchers reconcile contradictory data on synthesis yields or catalytic efficiency across studies?

Q. What environmental impacts arise from using this compound in wastewater treatment, and how are these mitigated?

Q. Can computational models predict the reactivity of this compound in novel synthetic pathways?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.